molecular formula C4H2BrFN2 B12907024 5-Bromo-3-fluoropyridazine CAS No. 1337881-84-1

5-Bromo-3-fluoropyridazine

Cat. No.: B12907024
CAS No.: 1337881-84-1
M. Wt: 176.97 g/mol
InChI Key: RSIRLHMAQUJXRM-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridazine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the reaction of 3-fluoropyridazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-50°C to ensure optimal yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-3-fluoropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    5-Bromo-3-fluoropyridine: Similar in structure but lacks the additional nitrogen atom in the ring.

    3-Fluoro-5-chloropyridazine: Contains a chlorine atom instead of bromine.

    5-Bromo-2,3-difluoropyridine: Contains an additional fluorine atom.

Uniqueness: 5-Bromo-3-fluoropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and fluorine atoms in the pyridazine ring enhances its potential as a versatile intermediate in various synthetic applications .

Properties

CAS No.

1337881-84-1

Molecular Formula

C4H2BrFN2

Molecular Weight

176.97 g/mol

IUPAC Name

5-bromo-3-fluoropyridazine

InChI

InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-7-2-3/h1-2H

InChI Key

RSIRLHMAQUJXRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1F)Br

Origin of Product

United States

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